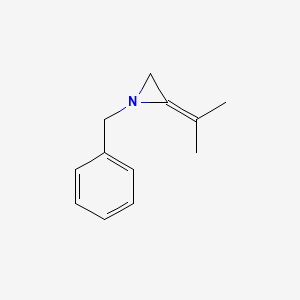
1-Benzyl-2-(propan-2-ylidene)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-isopropylideneaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-isopropylideneaziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is known for its efficiency and general applicability . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, which produces aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for 1-Benzyl-2-isopropylideneaziridine are not extensively documented, the general principles of aziridine synthesis can be applied. Industrial production typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and reagents are chosen based on their availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-isopropylideneaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form primary amines.
Substitution Reactions: Aziridines can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as benzylamine, ethanol, and thiophenol are commonly used.
Oxidation: Hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Reduction: Lithium aluminum hydride or catalytic hydrogenation (Pd/C, H2) are employed under anhydrous conditions.
Major Products:
Nucleophilic Ring Opening: Produces open-chain amines or amino alcohols depending on the nucleophile used.
Oxidation: Forms aziridine N-oxides.
Reduction: Yields primary amines.
Scientific Research Applications
1-Benzyl-2-isopropylideneaziridine has several applications in scientific research:
Medicinal Chemistry: Aziridines are used as intermediates in the synthesis of various pharmaceuticals due to their ability to form stable, bioactive compounds.
Polymer Science: Aziridines are employed in the production of polyamines through ring-opening polymerization.
Organic Synthesis: Aziridines serve as building blocks for the synthesis of complex molecules, including heterocycles and natural products.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-isopropylideneaziridine primarily involves its reactivity due to ring strain. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the aziridine ring acts as a versatile intermediate .
Comparison with Similar Compounds
Aziridine: The parent compound with a three-membered ring containing nitrogen.
Azetidine: A four-membered nitrogen-containing ring with less ring strain compared to aziridine.
Ethyleneimine: Another three-membered nitrogen-containing ring, similar to aziridine but with different substituents.
Uniqueness: 1-Benzyl-2-isopropylideneaziridine is unique due to its specific substituents, which impart distinct reactivity and properties. The benzyl and isopropylidene groups influence the compound’s stability and reactivity, making it suitable for specialized applications in medicinal chemistry and polymer science .
Properties
CAS No. |
838867-84-8 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-benzyl-2-propan-2-ylideneaziridine |
InChI |
InChI=1S/C12H15N/c1-10(2)12-9-13(12)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
SGMIBWONNSOVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


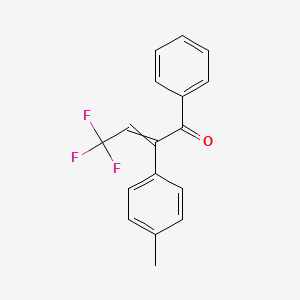
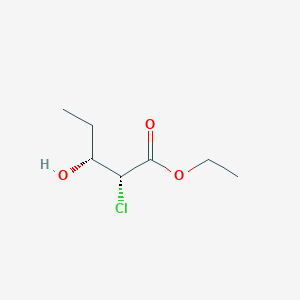
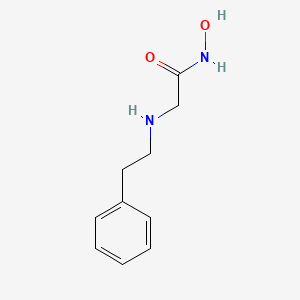
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
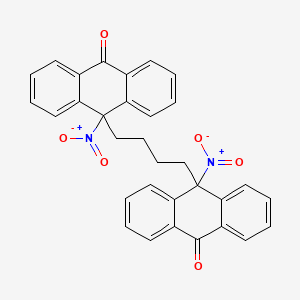
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
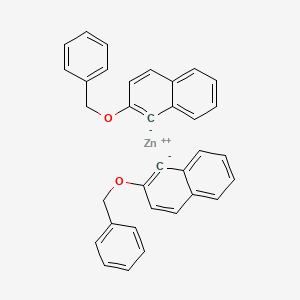
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
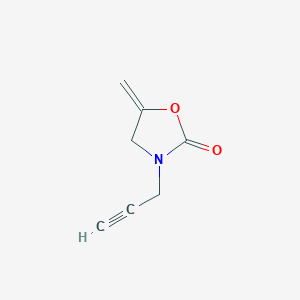
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)

![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)

